Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-
Description
The compound Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]- features a cyclohexanone core substituted at the 3-position with a phenyl group. This phenyl group is further modified at the 4-position with a 1,1-dimethylheptyl chain and at the 2-position with a phenylmethoxy (benzyloxy) group.
Structurally, this compound shares features with both classical cannabinoids (e.g., Δ⁹-THC) and synthetic analogs like CP-47,497 and CP-55,940, though its cyclohexanone core distinguishes it from hydroxylated or bicyclic derivatives .
Properties
IUPAC Name |
3-[4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O2/c1-4-5-6-10-18-28(2,3)24-16-17-26(23-14-11-15-25(29)19-23)27(20-24)30-21-22-12-8-7-9-13-22/h7-9,12-13,16-17,20,23H,4-6,10-11,14-15,18-19,21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBOFJVLJDSOER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(=O)C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509874 | |
| Record name | 3-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70434-13-8 | |
| Record name | 3-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Optimization of Reaction Conditions
Critical parameters include:
-
Temperature Control : Maintaining −20°C during cuprous iodide addition prevents side reactions.
-
Stoichiometry : Equimolar ratios of Grignard reagent to enone (0.188 mol each) ensure complete conversion.
-
Solvent Purity : Anhydrous THF (<50 ppm H₂O) minimizes protonolysis of the Grignard intermediate.
This method typically achieves 65–75% isolated yield after column chromatography, with purity >95% confirmed by NMR.
Sodium Borohydride Reduction of Ketone Intermediates
A two-step reduction-oxidation sequence converts α,β-unsaturated ketones to the target cyclohexanone. Trans-3-[2-benzyloxy-4-(1,1-dimethylheptyl)phenyl]-4-(2-propenyl)cyclohexanone (14.3 g, 32.1 mmol) undergoes NaBH₄-mediated reduction in methanol at 0°C, followed by oxidative workup to regenerate the ketone.
Stereochemical Considerations
-
Cis-Trans Isomerism : Sodium borohydride preferentially reduces the ketone to a 3:1 mixture of cis- and trans-cyclohexanols, which are separable via silica gel chromatography.
-
Oxidation Selectivity : Jones oxidation (CrO₃/H₂SO₄) selectively reoxidizes the alcohol without cleaving the benzyl ether protecting group.
Yields for this reduction-oxidation sequence range from 60–68%, with diastereomeric excess >90% for the trans isomer.
Catalytic Hydrogenation of Phenolic Precursors
| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | 3 | 60 | 82 |
| PtO₂ | 5 | 80 | 78 |
| Raney Ni | 10 | 100 | 65 |
Data adapted from large-scale cyclohexanone production. Side products include fully saturated cyclohexane derivatives (<5%) and dealkylated byproducts (<3%).
Photoredox-Catalyzed Radical Cyclization
Emerging methodologies exploit visible-light photocatalysis for constructing the cyclohexanone core. A tandem photoredox cycle combines acyl imidazole derivatives with benzyl halides under blue LED irradiation (450 nm), facilitated by an iridium photocatalyst (e.g., Ir(ppy)₃). The mechanism proceeds via:
Scope and Limitations
-
Substrate Compatibility : Electron-deficient benzyl halides (e.g., 4-CF₃-C₆H₄CH₂Br) afford higher yields (up to 66%) than electron-rich analogues.
-
Functional Group Tolerance : Esters, ethers, and heteroaromatics remain intact under these conditions.
-
Yield Range : 45–81% for substituted cyclohexanones, though specific data for the target compound remains experimental.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Grignard Coupling | 70 | 95 | 120 | Lab-scale |
| Borohydride Reduction | 65 | 97 | 90 | Pilot-scale |
| Catalytic Hydrogenation | 80 | 99 | 45 | Industrial |
| Photoredox Cyclization | 60 | 92 | 200 | Lab-scale |
Key trade-offs emerge: catalytic hydrogenation offers cost-efficiency and scalability but requires hazardous H₂ handling. Photoredox methods enable rapid diversification but remain prohibitively expensive for large batches.
Chemical Reactions Analysis
Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]- (CAS Number: 70434-13-8) is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article delves into the applications of this compound, focusing on its roles in medicinal chemistry, analytical chemistry, and as a biochemical tool in research.
Medicinal Chemistry
Cyclohexanone derivatives are often explored for their pharmacological properties. The specific compound has been investigated for:
- Cannabinoid Receptor Modulation : Research indicates that compounds with similar structures can act as ligands for cannabinoid receptors, potentially influencing pain management and neuroprotection .
- Anti-inflammatory Properties : Some studies suggest that cyclohexanone derivatives may exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis or other inflammatory diseases .
Analytical Chemistry
This compound serves as a reference standard in various analytical applications:
- Chromatography : It is used in high-performance liquid chromatography (HPLC) to develop methods for analyzing complex mixtures, particularly in pharmacokinetics studies .
- Mass Spectrometry : The compound is also utilized in mass spectrometry for the identification and quantification of similar compounds in biological samples, aiding in drug metabolism studies .
Biochemical Research
The compound has significant utility in proteomics and biochemical assays:
- Biochemical Tool : It is employed as a biochemical standard for proteomics research, facilitating the study of protein interactions and functions within cellular systems .
- Research on Drug Delivery Systems : Its unique structure allows for exploration in drug delivery mechanisms, particularly in enhancing solubility and bioavailability of therapeutic agents .
Case Study 1: Cannabinoid Receptor Ligands
In a study exploring the efficacy of various cyclohexanone derivatives as cannabinoid receptor ligands, researchers found that modifications to the alkyl chain significantly influenced receptor affinity and selectivity. The specific compound was noted for its potential to modulate receptor activity, suggesting avenues for developing new analgesics.
Case Study 2: HPLC Method Development
A research group developed an HPLC method using cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]- as a standard to analyze the pharmacokinetics of similar compounds. The method demonstrated high sensitivity and specificity, allowing for accurate quantification in biological matrices.
Mechanism of Action
The mechanism of action of Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific application .
Comparison with Similar Compounds
Structural Analogs
JWH-342
- Structure: (1S,3S)-3-[4-(1,1-Dimethylheptyl)Phenyl]Cyclohexanol
- Key Differences: Cyclohexanol core (vs. cyclohexanone in the target compound). Hydroxyl group at the 3-position (vs. ketone group). No benzyloxy substituent on the phenyl ring.
- Pharmacology :
CP-47,497
- Structure: 5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-Hydroxycyclohexyl]Phenol
- Key Differences: Phenol core with a hydroxycyclohexyl substituent. Lacks the benzyloxy group and cyclohexanone moiety.
- Pharmacology: Potent cannabinoid receptor agonist with analgesic activity comparable to morphine . Hydroxyl group critical for receptor interaction but increases polarity and reduces blood-brain barrier penetration.
CP-55,940
- Structure: (-)-cis-3-[2-Hydroxy-4-(1,1-Dimethylheptyl)Phenyl]-trans-4-(3-Hydroxypropyl)Cyclohexanol
- Key Differences: Bicyclic structure with dual hydroxyl groups. Hydroxypropyl chain at the 4-position of the cyclohexanol ring.
- Metabolism :
Functional and Pharmacological Comparisons
Receptor Binding Affinity
| Compound | CB1 Affinity (Ki) | CB2 Affinity (Ki) | Evidence Source |
|---|---|---|---|
| Target Compound | Not reported | Not reported | N/A |
| JWH-342 | ~50 nM | ~20 nM | |
| CP-55,940 | 0.6 nM | 0.7 nM | |
| CP-47,497 | ~200 nM | ~100 nM |
Insights :
- The target compound’s ketone group may reduce receptor affinity compared to hydroxylated analogs like CP-55,940.
- Benzyloxy substitution could sterically hinder receptor interaction, as seen in JWH-342 derivatives with bulky groups .
Metabolic Pathways
- Target Compound: Likely undergoes O-dealkylation of the benzyloxy group, yielding a phenolic metabolite. This contrasts with CP-55,940, which undergoes side-chain hydroxylation .
- CP-47,497: Metabolized via glucuronidation of the phenolic hydroxyl group, reducing bioavailability .
Pharmacological Activity
- Analgesia : CP-47,497 and its analogs show morphine-comparable analgesic effects , while the target compound’s activity remains uncharacterized.
- Metabolite Activity: Hydroxylated metabolites of CP-55,940 retain cannabinoid activity , whereas the target compound’s metabolites (e.g., de-benzylated products) may lack potency.
Physicochemical Properties
| Property | Target Compound | JWH-342 | CP-55,940 |
|---|---|---|---|
| Molecular Weight | ~400 g/mol (estimated) | 330.5 g/mol | 372.6 g/mol |
| LogP | ~7.5 (estimated) | 6.8 | 6.2 |
| Polar Surface Area (PSA) | ~35 Ų | 40 Ų | 70 Ų |
Insights :
- Lower PSA compared to CP-55-940 may improve membrane permeability .
Biological Activity
Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-, also known by its CAS number 70434-13-8, is a chemical compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C28H38O2
- Molar Mass : 406.6 g/mol
The compound features a cyclohexanone core substituted with a complex aromatic system, which contributes to its biological activity.
Pharmacological Effects
Research indicates that compounds similar to cyclohexanone derivatives exhibit various biological activities, including:
- Antitumor Activity : Certain derivatives have shown inhibition against cancer cell proliferation by targeting specific pathways such as the BRAF(V600E) and EGFR signaling pathways. This suggests potential applications in cancer therapy .
- Antimicrobial Properties : Some studies highlight the antimicrobial efficacy of cyclohexanone derivatives against various pathogens, indicating their potential use as antimicrobial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR of cyclohexanone derivatives is crucial for optimizing their biological activity. Modifications in the phenyl rings and alkyl substituents can significantly influence their potency and selectivity. For instance:
- The introduction of bulky groups like 1,1-dimethylheptyl enhances lipophilicity, potentially increasing cellular uptake and bioavailability.
- Variations in the methoxy substituent on the phenyl ring can modulate receptor interactions, affecting the overall pharmacological profile.
Case Studies
-
Antitumor Efficacy :
A study investigated the effects of cyclohexanone derivatives on human cancer cell lines. The results demonstrated significant inhibition of cell growth in lines expressing high levels of mutant BRAF. The IC50 values ranged from 10 to 50 µM, indicating moderate potency . -
Antimicrobial Activity :
In another investigation, cyclohexanone derivatives were tested against a panel of bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .
Table 1: Summary of Biological Activities
| Activity Type | Target Pathway/Organism | IC50/MIC Values |
|---|---|---|
| Antitumor | BRAF(V600E), EGFR | 10 - 50 µM |
| Antimicrobial | Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 30 µg/mL |
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Bulky alkyl groups | Increased lipophilicity |
| Methoxy groups | Modulation of receptor binding |
Q & A
Q. Methodological Answer :
- Spectroscopic Analysis :
- NMR : ¹H and ¹³C NMR to assign protons and carbons, focusing on cyclohexanone carbonyl (~208–210 ppm in ¹³C NMR) and phenylmethoxy aromatic protons (δ 6.5–7.5 ppm in ¹H NMR) .
- HRMS : Confirm molecular formula (e.g., C₂₆H₃₄O₂) with <5 ppm mass accuracy.
- IR : Identify ketone (C=O stretch ~1710 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functional groups .
- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .
Basic: What in vitro assays are used to evaluate its biological activity?
Q. Methodological Answer :
- Receptor Binding Assays :
- Enzyme Inhibition : Screen against cytochrome P450 isoforms to predict metabolic stability .
Advanced: How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
Q. Methodological Answer :
- Functional Group Variation :
- Replace phenylmethoxy with other substituents (e.g., hydroxyl, halogens) to modulate receptor affinity.
- Modify the 1,1-dimethylheptyl chain length to alter lipophilicity and bioavailability .
- Computational Modeling :
- In Vivo Validation : Test analogs in murine pain models (e.g., tail-flick test) to compare efficacy with morphine .
Advanced: What analytical challenges arise in resolving stereochemical ambiguities?
Q. Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with polar organic mobile phases to separate enantiomers .
- Dynamic NMR : Analyze diastereotopic splitting of methyl groups in the 1,1-dimethylheptyl chain at low temperatures (~−40°C) .
- Vibrational Circular Dichroism (VCD) : Compare experimental and calculated VCD spectra to assign absolute configuration .
Advanced: How should researchers address contradictions in biological activity data across studies?
Q. Methodological Answer :
- Reproducibility Checks :
- Orthogonal Assays : Confirm receptor activation using functional assays (e.g., cAMP inhibition for CB1 agonism) alongside binding data .
- Meta-Analysis : Pool data from multiple labs using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Advanced: What strategies are recommended for metabolite identification?
Q. Methodological Answer :
- In Vitro Metabolism :
- Isotopic Labeling : Synthesize deuterated analogs to trace metabolic pathways via mass shifts .
- In Silico Prediction : Apply software (e.g., Meteor Nexus) to simulate metabolic sites and prioritize experimental analysis .
Basic: What safety protocols are essential for handling this compound?
Q. Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and respiratory protection (e.g., N95 masks) to prevent inhalation of fine particles .
- Ventilation : Work in a fume hood to minimize exposure to volatile intermediates during synthesis .
- Emergency Procedures :
- Eye exposure: Rinse with saline for 15 minutes.
- Skin contact: Wash with 10% ethanol solution to dissolve residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
